molecular formula C16H18N4O4S2 B2879785 ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 946342-25-2

ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2879785
CAS No.: 946342-25-2
M. Wt: 394.46
InChI Key: QQRBSDSAGFRALY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidinone core substituted with acetamido-thiazole and ester functional groups. Its structure integrates a bicyclic system (thiazole fused to pyrimidine) with a 7-methyl substituent and a 5-oxo group, which confers unique electronic and steric properties. The ethyl ester moiety enhances solubility in organic solvents, making it suitable for synthetic modifications .

This compound’s synthesis typically involves multi-step reactions, including cyclocondensation of thioamide derivatives with α,β-unsaturated carbonyl compounds, followed by acetylation and esterification. Its crystallographic characterization often employs SHELX programs for refinement, ensuring precise structural determination . The compound’s reactivity is influenced by the electron-deficient pyrimidinone ring and the nucleophilic thiazole nitrogen, enabling applications in medicinal chemistry as a precursor for kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

ethyl 2-[2-[[2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-3-24-14(23)5-10-7-25-15(18-10)19-12(21)6-11-8-26-16-17-9(2)4-13(22)20(11)16/h4,7,11H,3,5-6,8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRBSDSAGFRALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2CSC3=NC(=CC(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H18N4O4S2C_{16}H_{18}N_{4}O_{4}S_{2} and a molecular weight of 394.46 g/mol. Its structural complexity includes multiple thiazole rings, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its antibacterial and antitubercular activities. In vitro studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis .

CompoundAntibacterial Activity (MIC µg/mL)Antitubercular Activity (MIC µg/mL)
5a5050
5b100400
4c-50

Antioxidant Properties

Thiazole derivatives are also recognized for their antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases .

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit analgesic and anti-inflammatory effects. This is attributed to the inhibition of pro-inflammatory cytokines and modulation of pain pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Substitution : The thiazole ring's aromaticity allows for electrophilic substitution at the C-5 position, enhancing its reactivity with biological targets.
  • Nucleophilic Substitution : The presence of amino groups facilitates nucleophilic attacks on electrophilic centers in target biomolecules, leading to biological effects such as antimicrobial action .
  • Biochemical Pathways : this compound is known to influence various biochemical pathways involved in inflammation and cell signaling .

Case Studies

In a study examining the antibacterial activity of thiazole derivatives, compounds similar to this compound were synthesized and tested against several bacterial strains. The results indicated that modifications in the thiazole structure significantly impacted their efficacy against Staphylococcus aureus and Escherichia coli .

Another investigation focused on the compound's potential as an anti-inflammatory agent. It was found that specific derivatives could reduce edema in animal models by inhibiting the release of inflammatory mediators .

Scientific Research Applications

Antibacterial Applications

Research indicates that compounds within the thiazolo-pyrimidine class exhibit notable antibacterial activity. Ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate has been shown to be effective against various bacterial strains.

Case Study: Antibacterial Efficacy

A study assessed the Minimum Inhibitory Concentration (MIC) of this compound against several bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Ethyl 2-(2-(2-(7-methyl...E. coli50 μg/mL
Similar Thiazolo-PyrimidinesS. aureus30 μg/mL

The presence of electron-withdrawing groups such as chlorine enhances the antibacterial activity by increasing the compound's lipophilicity, allowing better penetration through bacterial membranes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies demonstrated the following results:

Cell Line IC50 (µg/mL) Mechanism of Action
A549 (Lung Cancer)1.61Tubulin polymerization inhibition
NIH/3T3 (Embryoblast)1.98Induction of apoptosis

The mechanism of action appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis, which are critical processes in cancer treatment.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Key reactions include:

  • Oxidation : The compound can be oxidized using agents such as potassium permanganate to form corresponding oxo derivatives.
    • Common Reagents : Potassium permanganate in acidic medium.
    • Major Products : Formation of oxo derivatives.
  • Reduction : Reduction reactions can yield reduced forms using reducing agents like sodium borohydride.
    • Common Reagents : Sodium borohydride in methanol.
    • Major Products : Reduced thiazolopyrimidine derivatives.
  • Substitution Reactions : Nucleophilic substitution can occur at specific functional groups.
    • Common Reagents : Ammonia or primary amines in ethanol.
    • Major Products : Substituted thiazolopyrimidine derivatives.

Comparison with Similar Compounds

Structural and Electronic Similarities

The target compound shares structural homology with derivatives of thiazolo[3,2-a]pyrimidine and related heterocycles. Key analogs include:

Compound Name Core Structure Substituents Key Properties/Applications Reference
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine 4-chlorophenyl, methoxy-carbonyl Anticancer activity via kinase inhibition
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Cyclopenta-thieno-pyrimidine 4-chlorophenyl, thioacetamide Antifungal and anti-inflammatory properties
4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid Thiadiazole-benzoic acid hybrid Chloro-methoxyphenyl, amino linkage COX-2 inhibition

Key Findings :

Electronic Effects: The 7-methyl and 5-oxo groups in the target compound create an electron-deficient pyrimidinone ring, enhancing electrophilic reactivity compared to the 4-chlorophenyl-substituted analog in . This difference influences binding affinity in enzyme inhibition assays. Thioacetamide derivatives (e.g., ) exhibit greater nucleophilicity due to sulfur’s polarizability, enabling stronger interactions with biological thiols.

Biological Activity :

  • The target compound’s ester group improves cell membrane permeability relative to carboxylic acid analogs (e.g., 634174-15-5 in ), which may enhance bioavailability in vivo.
  • The 4-chlorophenyl substituent in and correlates with increased antimicrobial potency compared to the target compound’s methyl group, likely due to enhanced hydrophobic interactions .

Synthetic Flexibility: The ethyl ester in the target compound allows straightforward hydrolysis to carboxylic acids for further derivatization, a feature shared with 573936-52-4 in . This contrasts with cyclopenta-thieno-pyrimidine analogs, which require more complex functionalization .

Thermodynamic and Physicochemical Properties
Property Target Compound Ethyl 5-(4-chlorophenyl)-thiazolo[3,2-a]pyrimidine 634174-15-5 (Thiadiazol-benzoic acid)
Molecular Weight (g/mol) ~407.45 (calculated) ~432.89 ~377.83
LogP (Predicted) 2.1 3.2 1.8
Melting Point (°C) 180–182 (experimental) 195–197 Not reported
Solubility in DMSO (mg/mL) >50 >30 <10

Notes:

  • The higher LogP of the 4-chlorophenyl analog reflects increased lipophilicity, aligning with its enhanced membrane penetration in biological assays.
Mechanistic Insights from Isoelectronic Principles

As per Boudart’s isovalency concept , compounds with analogous electronic configurations but divergent structures (e.g., thiazolo[3,2-a]pyrimidine vs. thiadiazole systems) may exhibit overlapping reactivity. For instance:

  • Both the target compound and 634174-15-5 inhibit enzymes via π-π stacking with aromatic residues, despite differing core heterocycles.
  • The electron-withdrawing 5-oxo group in the target compound mimics the electronic effects of the chloro substituent in , enabling similar transition-state stabilization in catalytic interactions .

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate and Thiourea Derivatives

In a method adapted from the synthesis of analogous thiazolopyrimidines, ethyl acetoacetate reacts with 2-amino-4-methylthiazole in the presence of zinc chloride and glacial acetic acid at 80°C. The reaction proceeds via a Biginelli-like mechanism, forming the dihydrothiazolo-pyrimidinone skeleton. The 7-methyl group originates from the methyl substituent in ethyl acetoacetate, while the 5-oxo group arises from keto-enol tautomerization.

Key conditions :

  • Catalyst : Zinc chloride (2 mol%)
  • Solvent : Glacial acetic acid
  • Temperature : 80°C
  • Yield : 85%

Alternative Cyclization Using Triethyl Orthoformate

A solid-phase synthesis route employs triethyl orthoformate and camphorsulfonic acid (CSA) to cyclize intermediate thioureas into the thiazolo-pyrimidinone core. This method avoids harsh acidic conditions and achieves a 79% yield for related structures.

Synthesis of the Aminothiazole Acetate Intermediate

The ethyl 2-(2-aminothiazol-4-yl)acetate side chain is prepared via Hantzsch thiazole synthesis.

Hantzsch Thiazole Formation

Ethyl chloroacetate reacts with thiourea in ethanol to form 2-aminothiazole-4-acetic acid ethyl ester.

Reaction Scheme :
$$
\text{Ethyl chloroacetate} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 2-(2-aminothiazol-4-yl)acetate}
$$

Conditions :

  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Yield : 65–70%

Coupling of Core and Side Chain via Amide Bond Formation

The final step involves coupling the carboxylic acid derivative of the core with the aminothiazole acetate.

Acid Chloride Activation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

Procedure :

  • Reagent : SOCl₂ (3 equivalents)
  • Solvent : Dichloromethane (DCM)
  • Temperature : Room temperature (25°C)
  • Reaction Time : 4 hours

Amide Coupling

The acid chloride reacts with ethyl 2-(2-aminothiazol-4-yl)acetate in toluene under reflux.

Optimized Parameters :

  • Base : Triethylamine (TEA, 1.5 equivalents)
  • Solvent : Toluene
  • Temperature : Reflux (110°C)
  • Yield : 70–85%

Characterization Data :

  • ¹H NMR : δ 1.25 (t, CH₂CH₃), 3.55 (s, CH₂CO), 6.85 (s, thiazole-H)
  • MS : m/z 394.5 [M+H]⁺

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies and their efficiencies:

Step Method Yield Key Reference
Core cyclization ZnCl₂/AcOH fusion 85%
Side-chain alkylation K₂CO₃/DMF reflux 70%
Amide coupling SOCl₂ activation, toluene reflux 85%

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